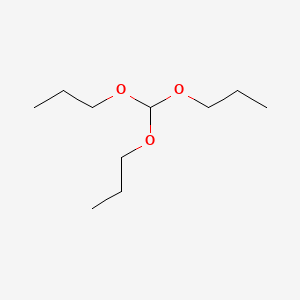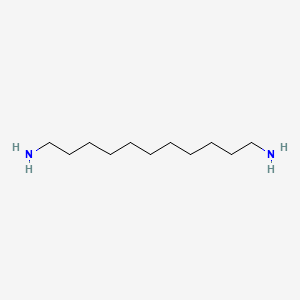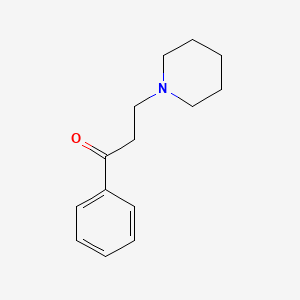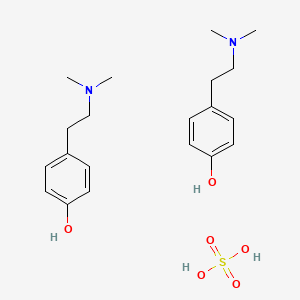
Boro de cromo (CrB)
Descripción general
Descripción
It is one of the six stable binary borides of chromium, which also include Cr2B, Cr5B3, Cr3B4, CrB2, and CrB4 . Chromium boride is known for its extreme hardness, high strength, and high melting point, making it a candidate material for wear-resistant coatings and high-temperature diffusion barriers .
Aplicaciones Científicas De Investigación
Chromium boride has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Chromium boride nanoparticles are being explored for their potential use in drug delivery systems.
Medicine: It is being investigated for its potential use in medical implants due to its biocompatibility and high strength.
Industry: Chromium boride is used in the production of wear-resistant coatings, high-temperature diffusion barriers, and as a component in turbine blades and rocket nozzles
Mecanismo De Acción
Target of Action
Chromium boride, also known as boranylidynechromium, is an inorganic compound . It is one of the six stable binary borides of chromium It is often used in applications that require high hardness, strength, and resistance to wear and high temperatures .
Mode of Action
Chromium boride interacts with its targets primarily through physical mechanisms. It forms a hard, resistant layer on surfaces, providing protection against wear and high temperatures . This is due to its high hardness (21-23 GPa), high strength (690 MPa bending strength), and high melting point (~2100 °C) .
Result of Action
The primary result of Chromium boride’s action is the formation of a hard, wear-resistant, and heat-resistant layer on the surfaces it is applied to . This can significantly extend the lifespan of materials and components in various industrial applications .
Action Environment
The efficacy and stability of Chromium boride are influenced by environmental factors such as temperature and pressure. For example, its high melting point makes it particularly effective in high-temperature environments . .
Métodos De Preparación
Chromium boride can be synthesized using various methods, including:
Direct Reaction of Elemental Powders: This involves the direct reaction of chromium and boron powders at high temperatures.
Self-Propagating High-Temperature Synthesis (SHS): This method involves an exothermic reaction that propagates through the reactant mixture, producing chromium boride.
Borothermic Reduction: This involves the reduction of chromium oxide with boron at high temperatures.
Molten Salt Growth: This method involves the slow cooling of molten aluminum solutions from high temperatures to grow large single crystals of chromium boride
Análisis De Reacciones Químicas
Chromium boride undergoes various chemical reactions, including:
Oxidation: Chromium boride can be oxidized at high temperatures to form chromium oxide and boron oxide.
Reduction: It can be reduced using strong reducing agents to form elemental chromium and boron.
Substitution: Chromium boride can undergo substitution reactions where boron atoms are replaced by other elements.
Common reagents and conditions used in these reactions include high temperatures and strong oxidizing or reducing agents. The major products formed from these reactions are typically oxides or elemental forms of chromium and boron.
Comparación Con Compuestos Similares
Chromium boride can be compared with other similar compounds, such as:
- Vanadium boride (VB)
- Niobium boride (NbB)
- Tantalum boride (TaB)
- Nickel boride (NiB)
These compounds share similar crystal structures and properties, such as high hardness and high melting points. chromium boride is unique in its combination of high strength, paramagnetic properties, and suitability for high-temperature applications .
Chromium boride stands out due to its specific combination of properties, making it a versatile material for various scientific and industrial applications.
Propiedades
IUPAC Name |
boranylidynechromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Cr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEWEVRJMWXXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BCr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12006-79-0 | |
| Record name | Chromium boride (CrB) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12006-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium boride (CrB) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium boride (CrB) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















